4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
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Overview
Description
4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a nitro group, a sulfonamide group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids for nitration and specific catalysts for the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the 2,4,4-trimethyl-2-pentanyl group.
4-methyl-3-nitrobenzenesulfonamide: Lacks the branched alkyl chain, making it less hydrophobic.
Uniqueness
4-METHYL-3-NITRO-N-(2,4,4-TRIMETHYL-2-PENTANYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups and the branched alkyl chain, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C15H24N2O4S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-11-7-8-12(9-13(11)17(18)19)22(20,21)16-15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |
InChI Key |
SGORHYPTLAAUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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